molecular formula C13H20N2O2 B14873137 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine

4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B14873137
M. Wt: 236.31 g/mol
InChI Key: IKTSEWAJPWGXLC-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine precursor under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of a pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogues. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C13H20N2O2/c1-15-7-10(11(14)8-15)9-4-5-12(16-2)13(6-9)17-3/h4-6,10-11H,7-8,14H2,1-3H3

InChI Key

IKTSEWAJPWGXLC-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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